(2R)-Oxane-2-carboxylic acid
Overview
Description
Synthesis Analysis
The papers provided do not directly address the synthesis of (2R)-Oxane-2-carboxylic acid. However, they do discuss the synthesis of related compounds. For instance, the synthesis of various carbonyl compounds, including carboxylic acids, from the oxidation of alcohols using 2-iodoxybenzenesulfonic acid as a catalyst is detailed . This method could potentially be adapted for the synthesis of (2R)-Oxane-2-carboxylic acid by choosing appropriate starting alcohols and reaction conditions.
Molecular Structure Analysis
The molecular structure of (2R)-Oxane-2-carboxylic acid is not directly analyzed in the papers. However, paper discusses the crystal and molecular structures of a related compound, (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid, providing insights into how chiral carboxylic acids can be structurally characterized. Such information could be relevant when considering the molecular structure of (2R)-Oxane-2-carboxylic acid.
Chemical Reactions Analysis
The papers do not provide specific reactions for (2R)-Oxane-2-carboxylic acid. However, the selective oxidation of alcohols to various carbonyl compounds, including carboxylic acids, using a catalyst is discussed . This suggests that (2R)-Oxane-2-carboxylic acid could potentially undergo similar oxidation reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2R)-Oxane-2-carboxylic acid are not discussed in the provided papers. However, the papers do discuss properties of related compounds. For example, the crystallographic study in paper provides insights into the hydrogen bonding and molecular packing of chiral carboxylic acids, which could be relevant to the physical properties of (2R)-Oxane-2-carboxylic acid. Additionally, the synthesis of dipeptide mimetics in paper could offer information on the chemical behavior of similar bicyclic carboxylic acid esters, which might share some properties with (2R)-Oxane-2-carboxylic acid.
Scientific Research Applications
Biotechnological Synthesis and Uses
(2R)-Oxane-2-carboxylic acid and similar oxo- and hydroxycarboxylic acids are significant in organic synthesis. Their stereoselective introduction is challenging, which makes biotechnological methods valuable. Microbiologically produced carboxylic acids, like 2-oxo-glutaric acid and 2-oxo-D-gluconic acid, are synthesized under eco-friendly conditions and serve as novel building blocks in organic synthesis. These acids are particularly useful in synthesizing hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids. Enantiopure trimethyl (2R,3S)-isocitrate, a chiral intermediate of the tricarboxylic acid cycle, holds potential for further chemical transformations in total synthesis and pharmaceutical research (Aurich et al., 2012).
Catalysis and Synthesis
2-Iodoxybenzenesulfonic acid, a compound related to (2R)-Oxane-2-carboxylic acid, has been identified as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones. This process, which uses Oxone, is particularly effective in nonaqueous conditions, such as nitromethane, acetonitrile, or ethyl acetate (Uyanik et al., 2009).
Pharmaceutical Research
(2R)-Oxane-2-carboxylic acid and its derivatives have applications in pharmaceutical research. For example, the synthesis and use of amides extracted from carboxylic acids, like (2R)-Oxane-2-carboxylic acid, show promising results in the nuclear industry due to their complete incinerability and minimal interference in separation processes compared to other extractants (Thiollet & Musikas, 1989).
Green Chemistry and Polymer Synthesis
Oxalic acid, a dicarboxylic acid similar to (2R)-Oxane-2-carboxylic acid, has been effectively used to synthesize polyols by copolymerization of CO2 and propylene oxide. This process, which includes a novel preactivation approach, represents an advancement in green chemistry and polymer synthesis (Liu et al., 2016).
Analytical and Synthetic Chemistry
In analytical and synthetic chemistry, (2R)-Oxane-2-carboxylic acid derivatives, such as N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, have been synthesized through lipase-catalyzed reactions. This process is notable for its regioselective lactamization, which is pivotal in producing various chiral entities used in further chemical research and drug development (Aurell et al., 2014).
Environmental Chemistry
In environmental chemistry, studies on carboxylic acids adsorbed onto mineral surfaces have highlighted their role in atmospheric and environmental processes. Research on naturally occurring carboxylic acids, such as oxalic acid, and their interaction with minerals like quartz, albite, and clays, has provided insights into the mechanisms of chemisorption and the impact on environmental chemistry (Kubicki et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYFGXOFCEZRW-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501427 | |
Record name | (2R)-Oxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-Oxane-2-carboxylic acid | |
CAS RN |
105499-34-1 | |
Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105499-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-Oxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-oxane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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